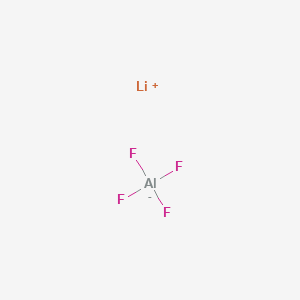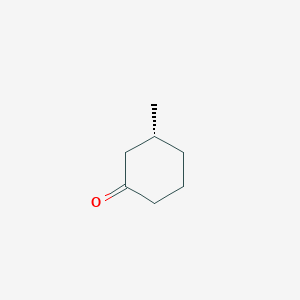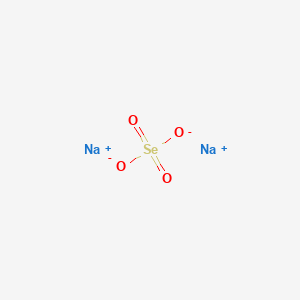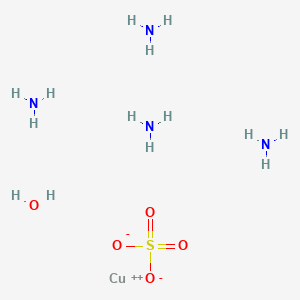
Kupfersulfat, ammoniakalisch
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cupric sulfate, ammoniated, can be approached through various methods, including the treatment of cupric oxide with sulfuric acid, followed by ammoniation processes. For instance, Yi Qiu proposed a process for preparing forage-grade cupric sulfate from copper oxide ore containing arsenic, which includes leaching copper oxide ore with NH3-(NH4)2SO4 solution and removing arsenic with ferrous sulfate, highlighting the role of ammonia in the extraction and purification process (Yi Qiu, 2001).
Molecular Structure Analysis
The molecular structure of cupric sulfate, ammoniated, involves copper (Cu) ions coordinated with sulfate (SO4) and ammonia (NH3) molecules. The synthesis and analysis of cupric and cuprous oxides nanoparticles, as studied by Anze Shui et al., provide insights into the nano-scale properties of copper compounds, indicating the potential structural complexity and variability in cupric sulfate, ammoniated compounds (Anze Shui et al., 2013).
Chemical Reactions and Properties
Cupric sulfate, ammoniated, participates in various chemical reactions, serving as a catalyst and reactant. Its properties are pivotal in sulfonylation reactions, as demonstrated by G. Meshram and V. Patil, where cupric oxide catalyzed the synthesis of sulfonamides and sulfonic esters under mild conditions, showing its versatility and efficiency as a catalyst (G. Meshram & V. Patil, 2009).
Physical Properties Analysis
The physical properties of cupric sulfate, ammoniated, such as solubility, crystal structure, and morphology, are crucial for its application in various fields. The synthesis of cupric and cuprous oxides nanoparticles by a green sonochemical process without any surfactants or templates, as researched by Anze Shui et al., reveals the influence of synthesis conditions on the physical properties, including morphology and size, of cupric compounds (Anze Shui et al., 2013).
Chemical Properties Analysis
The chemical properties of cupric sulfate, ammoniated, such as reactivity, oxidation states, and interaction with other compounds, are fundamental to its application in chemical synthesis and industrial processes. The study by Housemberg D. S. Ferrreira et al. on copper sulfate as an efficient reagent in organic synthesis underlines the broad utility of copper sulfate compounds, including cupric sulfate, ammoniated, in catalyzing diverse reactions and functionalizations (Housemberg D. S. Ferrreira, E. Barbosa, & A. K. Jordão, 2023).
Wissenschaftliche Forschungsanwendungen
Entfernung von Nickel aus Abwasser
Kupfersulfat, ammoniakalisch, wurde verwendet, um die Adsorptionskapazität von Aktivkohle zur Entfernung von Nickel aus Abwasser zu verbessern . Die Verbindung, auch bekannt als Tetraammin-Kupfer(II)-sulfat-Monohydrat ([Cu(NH3)4]SO4·H2O), wurde als Modifizierungsmittel für eine auf Phragmites australis basierende Aktivkohlepräparation verwendet . Die modifizierte Aktivkohle zeigte eine überlegene Adsorptionskapazität im Vergleich zu unmodifizierter Aktivkohle .
Landwirtschaft
Kupfersulfat, das Bestandteil von this compound, ist, wird in der Landwirtschaft häufig als Fungizid und Herbizid verwendet . Es hilft, Pilzkrankheiten und Unkrautwachstum zu kontrollieren. Es wird auch als Bodenzusatz verwendet, um Kupfermängel in Kulturen zu beheben .
Umweltanwendungen
Kupferbasierte Nanomaterialien, die aus Kupfersulfat gewonnen werden können, wurden auf ihr Potenzial für den Einsatz in der Umweltanwendung untersucht . Obwohl die spezifische Rolle von this compound, in dieser Anwendung nicht im Detail beschrieben wird, ist es plausibel, dass es zur Synthese dieser Nanomaterialien beitragen könnte
Wirkmechanismus
Target of Action
Cupric sulfate, ammoniated, also known as copper;azane;sulfate;hydrate, primarily targets copper-dependent enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects .
Mode of Action
Cupric sulfate interacts with its targets by being absorbed from the intestine, transported quickly into blood serum, and deposited in the liver bound to metallothionein . It is then released and incorporated into ceruloplasmin, a copper-specific transport protein .
Biochemical Pathways
Cupric sulfate affects various biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
Cupric sulfate is used as an intravenous copper supplement for Total Parenteral Nutrition (TPN) . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source
Result of Action
The molecular and cellular effects of cupric sulfate’s action are diverse. It can cause severe irritation of the upper respiratory tract, conjunctivitis and edema of eyelids, skin irritation, and severe gastroenteric distress: vomiting, pain, local corrosion, and hemorrhages .
Action Environment
Cupric sulfate, ammoniated, is a dark blue crystalline solid with a faint odor of ammonia . It is soluble in water and gives off ammonia when heated to 120°C . The primary hazard is the threat to the environment, and immediate steps should be taken to limit its spread . It is used as a pesticide, to print fabrics, and to make other copper compounds . The action, efficacy, and stability of cupric sulfate can be influenced by environmental factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;azane;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4H3N.H2O4S.H2O/c;;;;;1-5(2,3)4;/h;4*1H3;(H2,1,2,3,4);1H2/q+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHXVHZPFQSDZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(NH3)4SO4.H2O, CuH14N4O5S | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908605 | |
| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric sulfate, ammoniated appears as a dark blue crystalline solid with a faint odor of ammonia. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a pesticide, to print fabrics, and to make other copper compounds. | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Hydrate loses H 2 O and 2NH 3 at 120 and remaining 2NH 3 at 160 Decomposes at 150\'b0C. (USCG, 1999) | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.81 at 68 °F 1.79 at 25 °C (USCG, 1999) - Denser than water; will sink | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
10380-29-7 | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetraamminecopper(II) sulfate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammoniated cupric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminecopper(II) sulfate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAAMMINECOPPER SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKQ44K2RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
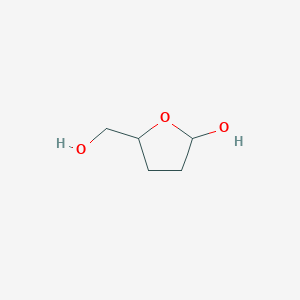


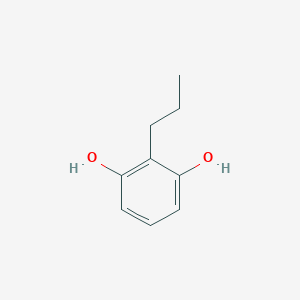
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
